
Neodymium;propan-2-ylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium;propan-2-ylcyclopentane is a compound that combines the rare-earth metal neodymium with an organic moiety, propan-2-ylcyclopentane. Neodymium is known for its magnetic properties and is widely used in various high-tech applications. The organic component, propan-2-ylcyclopentane, is a cycloalkane derivative, which contributes to the compound’s unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of neodymium;propan-2-ylcyclopentane typically involves the reaction of neodymium salts with propan-2-ylcyclopentane under controlled conditions. One common method is the coordination of neodymium chloride with propan-2-ylcyclopentane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using neodymium oxide or neodymium nitrate as starting materials. These reactions are conducted in specialized reactors designed to handle rare-earth metals and organic solvents. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Neodymium;propan-2-ylcyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxides and cyclopentane derivatives.
Reduction: Reduction reactions can convert neodymium ions to lower oxidation states.
Substitution: The organic moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or heat.
Major Products
Oxidation: Neodymium oxides and substituted cyclopentane derivatives.
Reduction: Lower oxidation state neodymium compounds and reduced cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives and other functionalized organic compounds.
Applications De Recherche Scientifique
Neodymium;propan-2-ylcyclopentane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential in magnetic resonance imaging (MRI) contrast agents.
Medicine: Explored for targeted drug delivery systems due to its magnetic properties.
Industry: Utilized in the production of high-performance magnets and electronic devices.
Mécanisme D'action
The mechanism of action of neodymium;propan-2-ylcyclopentane involves its ability to coordinate with various substrates through its neodymium center. The neodymium ion acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The organic moiety provides steric and electronic effects that influence the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neodymium;cyclopentane: Lacks the propan-2-yl group, resulting in different reactivity and applications.
Neodymium;propan-2-ylbenzene: Contains a benzene ring instead of a cyclopentane ring, leading to distinct chemical properties.
Uniqueness
Neodymium;propan-2-ylcyclopentane is unique due to the combination of neodymium’s magnetic properties and the cycloalkane’s stability. This combination makes it particularly useful in applications requiring both magnetic and chemical stability.
Propriétés
Formule moléculaire |
C24H48Nd |
|---|---|
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
neodymium;propan-2-ylcyclopentane |
InChI |
InChI=1S/3C8H16.Nd/c3*1-7(2)8-5-3-4-6-8;/h3*7-8H,3-6H2,1-2H3; |
Clé InChI |
RFYANCAGTPFUIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC1.CC(C)C1CCCC1.CC(C)C1CCCC1.[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


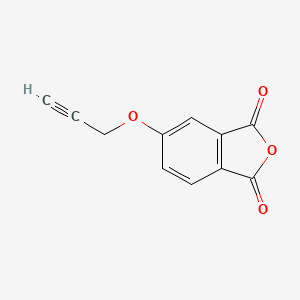
![(4S,4'S)-2,2'-Methylenebis[4-[4-(1,1-dimethylethyl)phenyl]-4,5-dihydrooxazole]](/img/structure/B12507457.png)
![Bicyclo[1.1.1]pentan-2-ol](/img/structure/B12507465.png)
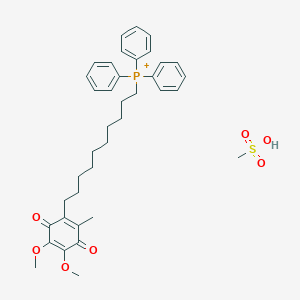
![N-(3-fluorophenyl)-3-[4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12507481.png)
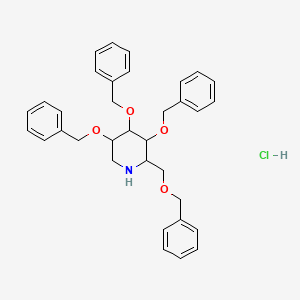
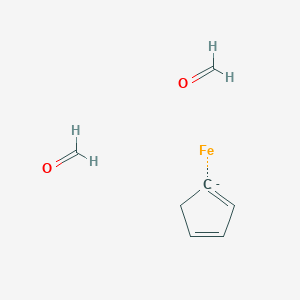
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
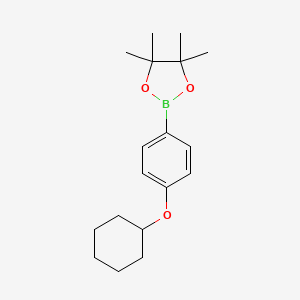
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)

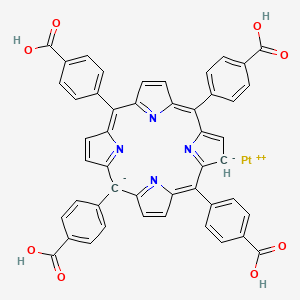
![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucito](/img/structure/B12507557.png)
